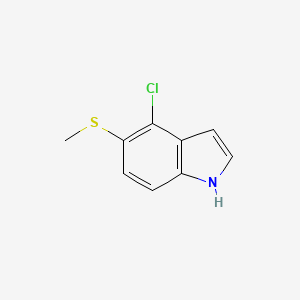

4-Chloro-5-methylthioindole

Description

Overview of Indole (B1671886) Core Significance in Organic and Materials Chemistry

The indole ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic and materials chemistry. wikipedia.orgmiamioh.edu Its structural rigidity and electron-rich nature make it a privileged scaffold found in a vast array of biologically active compounds and functional materials. nih.govfiveable.me The indole nucleus is a key component in numerous natural products, pharmaceuticals, and agrochemicals, underscoring its immense importance in chemical research and development. researchgate.netnumberanalytics.com

The history of indole is intrinsically linked to the study of natural dyes. In 1866, German chemist Adolf von Baeyer first isolated indole from the degradation of indigo (B80030) dye. biocrates.commdpi.com The name "indole" is a portmanteau derived from "indigo" and "oleum," the fuming sulfuric acid used in the reaction. biocrates.com The chemical structure was identified in 1869. biocrates.com Following its discovery, chemists sought efficient methods for its construction. One of the most enduring and widely used methods, the Fischer indole synthesis, was developed in 1883 by Emil Fischer. wikipedia.org This reaction, which involves the acid-catalyzed cyclization of a phenylhydrazone, remains a fundamental tool for creating substituted indoles. wikipedia.org Over the century since, numerous other named syntheses have been developed, including the Leimgruber–Batcho, Bischler, and Nenitzescu methods, providing a diverse toolkit for accessing the indole core. wikipedia.orgnih.gov

| Synthesis Method | Year Developed | Brief Description |

| Fischer Indole Synthesis | 1883 | Acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form an indole. wikipedia.org |

| Leimgruber–Batcho Indole Synthesis | 1976 | An efficient, high-yielding method for producing indoles and substituted indoles, popular in the pharmaceutical industry. wikipedia.org |

| Bischler Indole Synthesis | 1892 | Reaction of an α-halo-ketone with an excess of aniline (B41778) to form a 2-arylindole. nih.gov |

| Nenitzescu Indole Synthesis | 1929 | Reaction of a benzoquinone with a β-aminocrotonic ester to produce a 5-hydroxyindole (B134679) derivative. nih.gov |

Functionalized indoles are of paramount strategic importance in modern chemistry. researchgate.net They are integral to a wide range of pharmaceuticals targeting various diseases. nih.gov For instance, the indole framework is present in the anti-inflammatory drug indomethacin, the neurotransmitter serotonin, and the hormone melatonin. wikipedia.org Furthermore, indole alkaloids, a large class of natural products, exhibit a wide spectrum of biological activities, including anticancer and antihypertensive properties. nih.govnih.gov Beyond medicine, indole derivatives are being explored in materials science for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The ability to selectively introduce functional groups at various positions on the indole ring allows chemists to fine-tune the electronic, physical, and biological properties of the resulting molecules, making the development of new functionalization methods a vibrant area of research. researchgate.netnumberanalytics.com

Specific Context of Halogenated and Alkylthio-Substituted Indoles in Academic Studies

The introduction of halogen and alkylthio substituents onto the indole scaffold significantly modifies its chemical properties and provides handles for further synthetic transformations. These functionalization strategies are crucial for creating novel molecular architectures with tailored functions.

Halogenation is a fundamental transformation in organic synthesis that can profoundly impact a molecule's properties. nih.gov Introducing a halogen, such as chlorine, onto the indole ring alters its electronic nature, typically making the aromatic system more electron-deficient. This modification affects the reactivity of the indole in subsequent reactions, particularly electrophilic substitutions. mdpi.combhu.ac.in The position of the halogen is critical; for example, halogenation at the C3 position is common due to the high electron density at this site. bhu.ac.in However, achieving regioselective halogenation at other positions, like C2, C4, C5, C6, or C7, often requires specific strategies, such as the use of directing groups or specialized reagents. researchgate.net Halogenated indoles are valuable intermediates in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. numberanalytics.commdpi.com This versatility makes them key building blocks in the synthesis of complex molecules. nih.gov

| Property | Effect of Halogenation (Chlorination) |

| Reactivity | Modifies electron density, influencing electrophilic substitution patterns. mdpi.combhu.ac.in |

| Synthetic Utility | Serves as a handle for transition metal-catalyzed cross-coupling reactions. numberanalytics.commdpi.com |

| Biological Activity | Can enhance or alter the pharmacological profile of a molecule. nih.gov |

The thioether group, and specifically the methylthio (-SMe) group, is another important functional moiety in indole chemistry. The sulfur atom can be readily oxidized to sulfoxide (B87167) and sulfone, which alters the electronic properties and can act as a leaving group or a directing group in further synthetic steps. Thioether groups can also participate in various coupling reactions. In structure-activity relationship (SAR) studies, the introduction of a thioether can impact a molecule's lipophilicity and its ability to interact with biological targets. acs.orgacs.org For example, research has shown that replacing other linkers with a thioether can significantly alter the biological activity of a compound. acs.org The synthesis of thioether-substituted indoles can be achieved through various methods, including the reaction of indoles with sulfenyl chlorides or the use of thiourea (B124793) as a sulfur source in one-pot reactions. rsc.org

Unique Research Focus and Challenges Presented by 4-Chloro-5-methylthioindole

The specific compound this compound presents a unique substitution pattern that is not widely reported in the scientific literature, suggesting it is a novel or underexplored molecule. The primary research challenge is its synthesis. Achieving the desired regiochemistry—placing a chlorine atom at the C4 position and a methylthio group at the C5 position—requires a carefully designed synthetic route. Standard electrophilic substitution methods on indole may not provide this specific isomer selectively. Therefore, a multi-step synthesis starting from a pre-functionalized benzene derivative would likely be necessary.

Once synthesized, the compound would be of significant interest for several reasons:

Combined Electronic Effects : The interplay between the electron-withdrawing chloro group and the potentially electron-donating (via resonance) or electron-withdrawing (via induction) methylthio group creates a unique electronic environment on the indole ring. Studying its reactivity in electrophilic substitution and metal-catalyzed reactions would provide valuable insights into the directing effects of this substituent combination.

Further Functionalization : The presence of both a chloro and a methylthio group offers two distinct handles for further chemical modification. The chlorine atom can be targeted in cross-coupling reactions, while the sulfur atom can be oxidized to modulate the molecule's properties. This dual functionality makes it a potentially versatile building block for creating more complex molecular libraries.

Biological Screening : Given the prevalence of halogenated and sulfur-containing indoles in bioactive compounds, this compound would be a prime candidate for biological screening to explore its potential as a lead compound in drug discovery. The specific substitution pattern could lead to novel interactions with biological targets.

The main challenge remains the lack of established synthetic protocols and characterization data for this particular molecule, highlighting an opportunity for new research in the field of indole chemistry.

No Publicly Available Research Found for this compound

Despite a thorough search of scientific databases and chemical literature, no specific research or data could be found for the chemical compound This compound . Consequently, an article detailing its chemical properties, synthesis, and research applications as per the requested outline cannot be generated at this time.

The performed searches for "this compound synthesis," "chemical properties of this compound," "spectroscopic data of this compound," "reactivity of this compound," and "research applications of this compound" did not yield any relevant results for this specific molecule.

While information exists for related compounds containing chloro, methylthio, and indole or similar heterocyclic cores, no literature specifically addresses the synthesis, characterization, or application of the 4-chloro-5-methylthio substituted indole. This suggests that this particular compound may not have been synthesized or characterized in the publicly available scientific literature to date.

It is important to note that the absence of information does not definitively mean the compound has never been created, but rather that it has not been the subject of published research that is accessible through standard chemical and scientific search platforms.

Therefore, the following sections of the requested article outline remain unpopulated due to the lack of available data:

Rationale and Scope of Current Research Directions on this compound

Without any foundational research on this specific compound, it is not possible to provide scientifically accurate information regarding its properties, synthesis, or potential research directions. Further investigation into proprietary chemical libraries or novel synthesis research may be required to obtain information on this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8ClNS |

|---|---|

Molecular Weight |

197.69 g/mol |

IUPAC Name |

4-chloro-5-methylsulfanyl-1H-indole |

InChI |

InChI=1S/C9H8ClNS/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3 |

InChI Key |

YRXORUFEMKBBNR-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C2=C(C=C1)NC=C2)Cl |

Origin of Product |

United States |

Iii. Mechanistic Organic Chemistry and Reactivity Profile of 4 Chloro 5 Methylthioindole

Detailed Electrophilic Aromatic Substitution (EAS) Reactivity of 4-Chloro-5-methylthioindole

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, proceeding at rates significantly faster than that of benzene (B151609). sigmaaldrich.com The preferred site of electrophilic attack on an unsubstituted indole (B1671886) is the C-3 position of the pyrrole (B145914) ring, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). youtube.com

The regiochemical outcome of EAS on this compound is determined by the combination of the indole nucleus's intrinsic preference and the directing effects of the two substituents on the benzene ring.

Indole Nucleus Effect : The pyrrole ring is the most activated part of the indole system. Electrophilic attack occurs preferentially at C-3, as this leads to a more stable carbocation intermediate where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring. youtube.com If the C-3 position is occupied, substitution may occur at C-2. youtube.com

C-4 Chloro Substituent : Halogens are a unique class of substituents in EAS. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which lowers the electron density of the aromatic ring and slows the rate of reaction compared to unsubstituted benzene. nih.gov However, they are ortho, para-directors because their lone pairs can be donated via a resonance effect (+R) to stabilize the cationic intermediate when the attack occurs at these positions. nih.gov In this compound, the chloro group would direct incoming electrophiles towards the C-3 and C-5 positions.

C-5 Methylthio Substituent : The methylthio (-SMe) group is an activating, ortho, para-director. Its sulfur atom possesses lone pairs that can be donated into the ring through resonance (+R), increasing the ring's electron density and stabilizing the arenium ion intermediate. This effect outweighs its weak inductive withdrawal. pharmdguru.com The methylthio group at C-5 directs incoming electrophiles toward the C-4 and C-6 positions.

To understand the reactivity of this compound, it is useful to compare it with simpler indoles:

Unsubstituted Indole : It is highly reactive towards electrophiles, with a reaction rate for EAS estimated to be about 10¹³ times greater than that of benzene. sigmaaldrich.com Substitution occurs almost exclusively at C-3.

4-Chloroindole (B13527) : The presence of the electron-withdrawing chlorine atom at C-4 deactivates the indole ring towards EAS compared to the parent indole. google.com The reactivity is still significant due to the nature of the indole nucleus, and substitution is expected to occur at C-3.

5-Methylthioindole : The electron-donating methylthio group at C-5 would activate the ring, making it even more reactive towards EAS than unsubstituted indole. The primary substitution site remains C-3.

Nucleophilic Substitution Reactions at the C-4 Chlorine Position

The replacement of the chlorine atom at the C-4 position represents a key pathway for the further functionalization of the molecule. This can be achieved through nucleophilic aromatic substitution (SNAr) or, more commonly, through transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

The indole ring system is inherently electron-rich, which is unfavorable for SNAr. Furthermore, in this compound, both the pyrrole nitrogen and the 5-methylthio group are electron-donating by resonance, increasing the electron density on the benzene ring and further deactivating it towards nucleophilic attack. Consequently, SNAr reactions at the C-4 position are expected to be challenging and likely require harsh conditions (high temperatures, strong bases) or the use of a catalyst. ncrdsip.com Some SNAr reactions on heteroaryl chlorides can be promoted by Lewis acids or specific base/solvent systems like KF in water or KOH in DMSO. acsgcipr.orgresearchgate.netnih.gov

Transition metal-catalyzed cross-coupling reactions are powerful and versatile methods for forming new bonds at the C-4 position of haloindoles, avoiding the harsh conditions and electronic limitations of SNAr. sigmaaldrich.comrsc.org The C-4 chloro substituent on the indole ring is a suitable handle for these transformations, which generally involve the oxidative addition of a palladium(0) catalyst to the carbon-chlorine bond. youtube.commit.edu A wide variety of bonds can be formed using this approach.

Below is a table summarizing typical conditions for various palladium-catalyzed cross-coupling reactions applicable to aryl chlorides.

| Reaction | Bond Formed | Coupling Partner | Typical Catalyst/Ligand System | Typical Base |

|---|---|---|---|---|

| Suzuki Coupling | C-C | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(OAc)₂ with ligands like SPhos, XPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Stille Coupling | C-C | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Often not required |

| Heck Coupling | C-C | Alkene | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃, Cs₂CO₃ |

| Sonogashira Coupling | C-C (alkyne) | Terminal Alkyne | PdCl₂(PPh₃)₂ with CuI co-catalyst | Et₃N, piperidine, DIPA |

| Negishi Coupling | C-C | Organozinc reagent (R-ZnX) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Often not required |

| Buchwald-Hartwig Amination | C-N | Amine, Amide, Amine Ester | Pd(OAc)₂ or Pd₂(dba)₃ with ligands like BINAP, Xantphos | NaOᵗBu, K₂CO₃, Cs₂CO₃ |

| Buchwald-Hartwig Etherification | C-O | Alcohol, Phenol | Pd(OAc)₂ with ligands like Xantphos, biaryl phosphines | NaOᵗBu, K₂CO₃, Cs₂CO₃ |

This table provides generalized conditions; specific substrate and coupling partners may require optimization. sigmaaldrich.commit.edunih.govbeilstein-journals.orgresearchgate.netrsc.org

Reactivity and Transformations of the 5-Methylthio Group

The 5-methylthio (-SMe) group is not merely a passive substituent; it can participate in its own set of chemical transformations, offering further avenues for molecular diversification.

Key reactions involving the methylthio group include:

Oxidation : The sulfur atom in the methylthio group is susceptible to oxidation. Treatment with mild oxidizing agents (e.g., one equivalent of hydrogen peroxide or a peroxy acid like m-CPBA) can convert the thioether into the corresponding 5-methylsulfinylindole (a sulfoxide). Using stronger oxidizing conditions or an excess of the oxidant can lead to the formation of the 5-methylsulfonylindole (a sulfone). These transformations are significant as they dramatically alter the electronic properties of the substituent, turning it from an electron-donating group into a powerful electron-withdrawing group.

Desulfurization : The methylthio group can be reductively cleaved from the aromatic ring. A common method for this transformation is treatment with Raney Nickel (Raney Ni). google.comsci-hub.red This reaction would convert this compound into 4-chloroindole , effectively removing the sulfur-containing moiety. This can be a useful strategic step in a multi-step synthesis.

| Transformation | Product Type | Typical Reagents and Conditions |

|---|---|---|

| Oxidation to Sulfoxide (B87167) | 5-Methylsulfinyl derivative | 1 eq. H₂O₂ or m-CPBA, various solvents (e.g., CH₂Cl₂) |

| Oxidation to Sulfone | 5-Methylsulfonyl derivative | ≥2 eq. H₂O₂ or m-CPBA, often with heating |

| Desulfurization | 5-des-thio derivative | Raney Nickel (W-2), Ethanol (B145695), stirring |

This table outlines general transformations for aryl thioethers. google.commdpi.com

Selective Oxidation to Sulfoxide and Sulfone Derivatives

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the corresponding sulfoxide and sulfone derivatives. The selective oxidation of sulfides is a fundamental transformation in organic synthesis, with the products, sulfoxides and sulfones, being valuable intermediates and possessing biological activity themselves. acsgcipr.orgrsc.org

The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone by careful choice of the oxidant and reaction conditions. nih.gov Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose. nih.gov The selectivity of the oxidation of sulfides to sulfoxides or sulfones can often be managed by controlling the stoichiometry of the oxidant. researchgate.net For instance, using a controlled amount of H₂O₂ in a suitable solvent system, such as glacial acetic acid, can favor the formation of the sulfoxide. nih.gov Increasing the amount of the oxidizing agent and adjusting the reaction conditions, such as temperature, will typically lead to the corresponding sulfone. rsc.org

Heterogeneous catalysts, such as those based on polyoxometalates, have been developed to facilitate the selective oxidation of sulfides with hydrogen peroxide, offering advantages like catalyst recyclability and mild reaction conditions. nih.gov While specific studies on this compound are not prevalent, the general principles of sulfide (B99878) oxidation are applicable. The reaction conditions for the selective oxidation of a generic aryl sulfide to its corresponding sulfoxide and sulfone are presented in the table below.

Table 1: General Conditions for Selective Oxidation of Aryl Sulfides

| Product | Oxidant | Catalyst/Solvent | Conditions |

| Sulfoxide | H₂O₂ (1.1 eq) | Acetic Acid | Room Temperature |

| Sulfone | H₂O₂ (2.2 eq) | Acetic Acid | Reflux |

This table presents generalized conditions and may require optimization for this compound.

Radical and Photochemical Transformations of the Thioether

The thioether linkage in this compound can undergo transformations involving radical intermediates or photochemical excitation. Recent studies have demonstrated that aryl alkyl thioethers can serve as precursors for carbon-centered alkyl radicals under electroreductive conditions, leading to the selective cleavage of the C(sp³)–S bond. chemrxiv.org This approach offers an alternative to traditional two-electron pathways catalyzed by transition metals.

Photochemical methods can also be employed to cleave the carbon-sulfur bond in thioethers. rsc.org Excitation with light can lead to the formation of radical species that can participate in subsequent reactions. For example, a light-driven, metal-free protocol for the direct C2-alkylation of indoles has been reported, proceeding through the photochemical formation of reactive open-shell species from α-iodosulfones. rsc.org While direct photochemical studies on this compound are limited, the principles of photochemically induced C-S bond cleavage and radical generation are relevant.

Furthermore, radical-initiated 1,2-aryl migrations in α,α-diaryl allylic alcohols have been achieved using sulfonium (B1226848) salts as alkyl radical precursors, a reaction catalyzed by visible light and copper. rsc.org This highlights the potential for the sulfur moiety in derivatives of this compound to participate in radical-mediated carbon-carbon bond-forming reactions.

Alkylation and Ligand Exchange Reactions at Sulfur

The sulfur atom in this compound, being a nucleophile, can be alkylated to form sulfonium salts. youtube.com This reaction typically involves treating the sulfide with an alkyl halide. youtube.com The resulting sulfonium salts are versatile synthetic intermediates. bris.ac.uk The synthesis of sulfonium salts can be achieved under mild conditions, and they have applications in various organic transformations. researchgate.netucd.ie

Ligand exchange at the sulfur atom of aryl thioethers is another potential transformation. nih.gov While less common than reactions at transition metal centers, these exchanges can occur, particularly in the presence of metal catalysts. For instance, nickel-catalyzed aryl exchange reactions between 2-pyridyl sulfides and aryl electrophiles have been reported. acs.org This type of reaction involves the cleavage and formation of aryl-S bonds. acs.org Additionally, transition-metal-free methods for the synthesis of aryl thioethers through nucleophilic aromatic substitution have been developed, where in some cases, disulfides can be used directly as nucleophiles. researchgate.net These methodologies underscore the possibility of modifying the substitution at the sulfur atom of this compound.

C-H Activation and Functionalization of this compound

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom- and step-economical approach to modify complex molecules. chim.it The indole nucleus, with its multiple C-H bonds, presents both opportunities and challenges for regioselective functionalization. chim.it

Directed C-H Activation at C-2 and C-3

The pyrrole ring of the indole nucleus is electron-rich, making the C-2 and C-3 positions susceptible to electrophilic attack and C-H activation. chim.itnih.gov The C-3 position is generally the most nucleophilic site. nih.gov However, the regioselectivity of C-H functionalization can be controlled by various factors, including the choice of catalyst and the presence of directing groups. chim.itbeilstein-journals.org

For N-substituted indoles, palladium-catalyzed C-H functionalization often occurs at the C-2 position. beilstein-journals.org The use of specific directing groups attached to the indole nitrogen can steer the functionalization to a particular position. For example, an N-(2-pyridylmethyl) group directs alkenylation to the C-2 position. beilstein-journals.org In the absence of such a strong directing group, functionalization often defaults to the more electronically favored C-3 position. beilstein-journals.org The development of enantioselective palladium-catalyzed C-H functionalization of indoles at the C-3 position has also been achieved using chiral ligands. nih.gov

While the inherent reactivity of this compound would favor functionalization at the pyrrole ring, the precise regioselectivity between C-2 and C-3 would depend on the specific reaction conditions and any directing group that might be installed on the indole nitrogen.

Palladium-Catalyzed and Transition Metal-Free C-H Functionalization

Palladium catalysis has been extensively used for the C-H functionalization of indoles due to its versatility and tolerance of various functional groups. beilstein-journals.orgnih.gov Palladium(II) catalysts are commonly employed in oxidative systems, where an oxidant is required to regenerate the active catalyst. beilstein-journals.org These reactions can be used to form a variety of new bonds, including carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed C-H activation can be directed by a coordinating group on the substrate, leading to high regioselectivity. nih.gov

In recent years, transition-metal-free methods for C-H functionalization have gained significant attention as more sustainable alternatives. bohrium.comnih.gov For electron-rich heterocycles like indoles, electrophilic C-H borylation can be achieved using a catalyst system like B(C₆F₅)₃ with catecholborane, typically functionalizing the electron-rich C-3 position. acs.org Furthermore, electrochemical methods have been developed for the transition-metal-free bromination of the indole C-H bond at the C-3 position. mdpi.com Oxidative cross-coupling of indoles with other electron-rich (hetero)arenes can also be achieved under metal-free conditions using hypervalent iodine reagents. nih.gov

Table 2: Comparison of C-H Functionalization Methods for Indoles

| Method | Catalyst/Reagent | Position | Key Features |

| Palladium-Catalyzed | Pd(OAc)₂, Directing Group | C-2, C-4, C-7 | High regioselectivity, broad scope |

| Transition-Metal-Free | B(C₆F₅)₃, Catecholborane | C-3 | Electrophilic borylation |

| Transition-Metal-Free | Electrochemical (Umpolung) | C-3 | Mild, sustainable bromination |

| Transition-Metal-Free | Hypervalent Iodine Reagents | C-3 | Oxidative cross-coupling |

C-H Functionalization at the Benzenoid Ring (C4-C7)

Functionalization of the C-H bonds on the benzenoid ring (C4-C7) of the indole nucleus is significantly more challenging than at the pyrrole ring due to their lower reactivity. nih.govresearchgate.net Achieving regioselectivity among these four positions is a major hurdle. researchgate.net

The most successful strategies for functionalizing the benzenoid ring rely on the use of directing groups attached to the indole nitrogen. nih.govnih.gov These groups coordinate to a transition metal catalyst, bringing it into close proximity to a specific C-H bond on the benzene ring, thereby enabling its activation. For instance, a rationally designed N-PR₂ directing group has been shown to effectively direct the arylation of indoles to the C-7 position using a rhodium catalyst. nih.gov Similarly, iridium-catalyzed reactions using a sacrificial adamantoyl directing group have been used for the bis-arylsulfenylation at the C-2 and C-4 positions. nih.govbohrium.com The development of methods for selective C-H functionalization at the C-5 and C-6 positions remains an area of active research, often requiring specific substitution patterns on the indole to achieve selectivity. researchgate.net In the context of this compound, the existing substituents at C-4 and C-5 would influence the electronic and steric environment, posing additional challenges and opportunities for regioselective C-H functionalization on the remaining C-6 and C-7 positions.

Rearrangement Reactions and Pericyclic Processes Involving the Indole Core

The indole ring, a versatile heterocyclic scaffold, is known to participate in a variety of rearrangement and pericyclic reactions, often leading to the formation of complex molecular architectures.

Rearrangement Reactions:

Generally, indoles can undergo several types of rearrangements, such as the Wagner-Meerwein, Claisen, and Beckmann rearrangements, typically under acidic or thermal conditions. rsc.orgbyjus.commsu.edu For this compound, acid-catalyzed rearrangements could potentially be initiated by protonation at the C3 position, generating an indoleninium ion intermediate. Subsequent migration of a substituent, if one were present at C3, would lead to a 2,3-disubstituted indole. The electronic nature of the substituents on the benzene ring, in this case, the electron-withdrawing chloro group and the electron-donating (by resonance) methylthio group, would influence the stability of any charged intermediates and thus the propensity for and outcome of such rearrangements. For instance, studies on 3,3-disubstituted indolenines have shown that the migratory aptitude of alkyl groups can vary significantly, a principle that would apply to derivatives of this compound. rsc.org

Pericyclic Processes:

Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools in organic synthesis for constructing carbo- and heterocyclic systems. researchgate.netunime.it The indole nucleus can act as a dienophile or, less commonly, as a diene in Diels-Alder reactions. It can also participate in acs.orgacs.org-sigmatropic rearrangements like the Claisen rearrangement if an allyl ether is present on the nitrogen or at the C4-position. byjus.com

Table 1: Potential Pericyclic Reactions of Functionalized this compound Derivatives

| Reaction Type | Potential Reactant | Expected Product Core | Influencing Factors |

| Diels-Alder [4+2] Cycloaddition | Dienophile (e.g., maleic anhydride) | Fused carbazole-like structure | Electronic nature of substituents, steric hindrance |

| acs.orgacs.org-Sigmatropic Rearrangement | C4-allyloxy-5-chloro-5-methylthioindole | Hydroxy-allyl-substituted indole | Thermal or Lewis acid catalysis |

| 1,3-Dipolar Cycloaddition | Azomethine ylide | Pyrrolo[3,4-b]indole derivative | Nature of the dipole and dipolarophile |

Isotope Labeling Studies and Kinetic Isotope Effects for Mechanistic Elucidation

Isotope labeling is a powerful technique to trace the fate of atoms during a chemical reaction, providing invaluable insights into reaction mechanisms. researchgate.netnih.govnih.gov The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, helps to determine whether a particular bond is broken in the rate-determining step of a reaction. libretexts.orgnih.gov

While no specific isotope labeling studies or KIE measurements have been reported for this compound, the principles from studies on other indole derivatives can be applied to predict its behavior. Deuterium labeling is commonly employed in the study of indole reaction mechanisms. acs.org For example, in electrophilic substitution reactions, the absence of a primary KIE (kH/kD ≈ 1) upon deuteration at the site of substitution (e.g., C3) indicates that the initial attack of the electrophile is the rate-determining step, not the subsequent proton loss. rsc.org However, if proton removal is sterically hindered, it can become rate-limiting, resulting in a significant primary KIE. researchgate.net

For this compound, one could envision several mechanistic questions that could be addressed using these techniques:

Electrophilic Aromatic Substitution: To determine the rate-determining step of reactions like nitration or halogenation, one could synthesize 3-deuterio-4-chloro-5-methylthioindole and compare its reaction rate to the non-deuterated isotopologue.

Metal-Catalyzed C-H Functionalization: In palladium-catalyzed direct arylation reactions of indoles, KIE studies have been crucial in supporting an electrophilic palladation pathway. acs.orgnih.gov Similar studies on this compound could elucidate the mechanism of its C-H activation at various positions.

Rearrangement Mechanisms: Deuterium labeling could be used to track the migration of groups and distinguish between different possible pathways in potential rearrangement reactions.

Table 2: Hypothetical Kinetic Isotope Effect Studies on this compound

| Reaction Studied | Isotopic Label Position | Expected kH/kD | Mechanistic Insight |

| Electrophilic substitution at C3 | C3-D | ~ 1 | C-H bond cleavage is not rate-determining. |

| Electrophilic substitution at C3 | C3-D | > 2 | C-H bond cleavage is part of the rate-determining step (steric hindrance). |

| C2-Arylation (Pd-catalyzed) | C2-D | 1.2 - 1.5 | Supports an electrophilic palladation mechanism. |

| Deprotonation at N-H | N-D | > 1 | N-H bond cleavage is involved in the rate-determining step. |

The study of chlorine kinetic isotope effects (k35/k37) could also provide information about the transition state structure in nucleophilic substitution reactions where the chloro group acts as a leaving group, although such reactivity is not typical for aryl chlorides under standard conditions. researchgate.net

Iv. Advanced Theoretical and Computational Investigations of 4 Chloro 5 Methylthioindole

Electronic Structure Analysis and Bonding Characteristics

Theoretical studies are fundamental to understanding the electronic nature of a molecule like 4-Chloro-5-methylthioindole. These investigations reveal insights into molecular stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. niscpr.res.inniscpr.res.in For this compound, a DFT study would begin by optimizing the molecule's three-dimensional geometry to find its most stable, lowest-energy conformation (ground state). This involves complex calculations that determine the precise bond lengths, bond angles, and dihedral angles between the atoms.

The choice of the functional (e.g., B3LYP, PBE0, ωB97X-D) and the basis set (e.g., 6-31G(d,p)) is crucial for accuracy. niscpr.res.inmdpi.com The results of such a calculation would be presented in a table detailing the optimized geometric parameters. For instance, the calculations would define the lengths of the C-Cl and C-S bonds and how these substituents affect the geometry of the indole (B1671886) ring.

Hypothetical Data Table for Optimized Geometry: This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C4-Cl | e.g., 1.75 Å |

| Bond Length | C5-S | e.g., 1.78 Å |

| Bond Length | S-CH₃ | e.g., 1.82 Å |

| Bond Angle | Cl-C4-C5 | e.g., 121.5° |

| Bond Angle | C4-C5-S | e.g., 123.0° |

| Dihedral Angle | C3-C4-C5-S | e.g., 179.8° |

HOMO-LUMO Analysis and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, a computational analysis would visualize the electron density distribution of these orbitals and calculate their energy levels. This would indicate the most likely sites for electrophilic and nucleophilic attack.

Hypothetical Data Table for FMO Analysis: This table is for illustrative purposes only.

| Parameter | Energy (eV) |

| HOMO Energy | e.g., -6.2 eV |

| LUMO Energy | e.g., -1.5 eV |

| HOMO-LUMO Gap (ΔE) | e.g., 4.7 eV |

Charge Distribution and Electrostatic Potential Maps

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying regions prone to electrophilic and nucleophilic attack. nih.gov

In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to attack by electrophiles. Blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. For this compound, an MEP map would likely show negative potential around the electron-rich sulfur and chlorine atoms and the π-system of the indole ring, while the N-H proton would be a site of positive potential.

Prediction of Spectroscopic Parameters and Their Interpretation

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation and analysis of complex molecules.

Advanced NMR Chemical Shift Prediction and Conformational Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecule's conformation. By comparing the calculated shifts for different possible conformers (e.g., rotational isomers of the methylthio group) with experimental data, the most likely conformation in solution can be determined. Advanced computational models account for solvent effects to improve the accuracy of these predictions.

Vibrational Frequency Analysis (IR, Raman) for Specific Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. evitachem.com Theoretical frequency calculations can predict the vibrational spectrum of a molecule. acs.orgevitachem.com By analyzing the results, each predicted absorption band can be assigned to a specific vibrational mode (e.g., C-H stretch, C=C stretch, C-S stretch, C-Cl stretch). nih.gov These assignments are crucial for interpreting experimental spectra. For this compound, calculations would reveal how the chloro and methylthio substituents influence the characteristic vibrational modes of the indole scaffold.

Hypothetical Data Table for Vibrational Frequencies: This table is for illustrative purposes only and presents a selection of key vibrational modes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| N-H Stretch | e.g., 3450 | e.g., 3460 | e.g., 3458 |

| Aromatic C-H Stretch | e.g., 3100-3000 | e.g., 3085, 3040 | e.g., 3088, 3042 |

| CH₃ Stretch | e.g., 2925 | e.g., 2920 | e.g., 2922 |

| C=C Aromatic Stretch | e.g., 1610, 1580 | e.g., 1605, 1575 | e.g., 1608, 1578 |

| C-Cl Stretch | e.g., 750 | e.g., 745 | e.g., 748 |

| C-S Stretch | e.g., 680 | e.g., 685 | e.g., 683 |

Reaction Mechanism Studies and Transition State Analysis

Understanding the precise mechanism of a chemical reaction is fundamental to controlling its outcome. For this compound, which can undergo reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, computational methods can elucidate the step-by-step transformation from reactants to products. evitachem.com This involves mapping the energy landscape of the reaction, identifying key intermediates, and characterizing the high-energy transition states that govern the reaction speed. youtube.com

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters (e.g., bond lengths, angles, or dihedral angles) and calculating the energy at each step, a "relaxed" or "rigid" scan of the PES can be performed. q-chem.comreadthedocs.io This technique is invaluable for locating the minimum energy pathways for chemical reactions and identifying the coordinates of transition states. uni-muenchen.deresearchgate.net

For a key reaction of this compound, such as the SNAr reaction with an amine nucleophile, a PES scan could be conducted by defining the reaction coordinate as the distance of the forming Nitrogen-C4 bond and the breaking C4-Cl bond. The scan would reveal the energy profile as the nucleophile approaches and the chloride leaving group departs.

Interactive Table 1: Hypothetical Potential Energy Surface Scan Data for the Amination of this compound

This table illustrates the concept of a PES scan by showing the calculated relative energy as the C-N bond forms and the C-Cl bond breaks. The peak energy corresponds to the transition state.

| Step | C-N Bond Distance (Å) | C-Cl Bond Distance (Å) | Relative Energy (kJ/mol) |

| 1 | 3.00 | 1.75 | 0.0 |

| 2 | 2.75 | 1.78 | 15.5 |

| 3 | 2.50 | 1.83 | 45.2 |

| 4 | 2.25 | 1.95 | 98.6 |

| 5 | 2.15 | 2.10 | 115.3 (Transition State) |

| 6 | 2.05 | 2.30 | 85.1 |

| 7 | 1.90 | 2.60 | 30.7 |

| 8 | 1.75 | 2.90 | -10.4 (Product Complex) |

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. youtube.com Computationally, it is determined by calculating the energy difference between the reactants and the transition state structure identified from the PES scan. youtube.com According to the Arrhenius equation, a higher activation energy corresponds to a slower reaction rate. youtube.comyoutube.com

Theoretical calculations can predict how changes in the structure of the reactants (e.g., substituting the nucleophile or adding groups to the indole ring) will affect the activation energy. This allows for the in silico screening of reaction conditions and substrates to find the most efficient synthetic routes. For instance, the activation energies for the reaction of this compound with different nucleophiles can be compared to predict relative reactivity.

Interactive Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Substitution on this compound

This table provides a conceptual comparison of activation energies for the reaction with different nucleophiles, illustrating how computational chemistry can predict reactivity trends.

| Nucleophile | Solvent | Computational Method | Calculated Activation Energy (Ea) (kJ/mol) | Predicted Relative Rate |

| Ammonia | DMF | DFT/B3LYP/6-31G(d) | 125.5 | Slow |

| Methylamine | DMF | DFT/B3LYP/6-31G(d) | 118.2 | Moderate |

| Aniline (B41778) | DMF | DFT/B3LYP/6-31G(d) | 130.1 | Slow |

| Sodium Methoxide | DMF | DFT/B3LYP/6-31G(d) | 95.4 | Fast |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics calculations are excellent for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, including their interactions with their environment. nih.govaps.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes, solvent effects, and intermolecular binding events. nih.gov

The choice of solvent can dramatically influence the rate, selectivity, and even the mechanism of a chemical reaction. researchgate.net MD simulations can model these solvent effects explicitly (by including individual solvent molecules) or implicitly (using a continuous medium to represent the solvent). mdpi.com These simulations can reveal how solvent molecules stabilize or destabilize reactants, transition states, and products through specific interactions like hydrogen bonding or general polarity effects. rsc.orgnih.gov For this compound, MD simulations could predict how its conformation, particularly the orientation of the methylthio group, changes in different solvents, which could in turn affect the accessibility of the chlorine atom to an incoming nucleophile.

Interactive Table 3: Hypothetical Solvent Effects on the Conformation of this compound from MD Simulations

This conceptual table shows how a key dihedral angle might fluctuate in different solvent environments, impacting the molecule's average shape.

| Solvent | Dielectric Constant | Simulation Time (ns) | Average C4-C5-S-C(methyl) Dihedral Angle (degrees) |

| Chloroform | 4.8 | 100 | 85 ± 10 |

| Acetonitrile (B52724) | 37.5 | 100 | 110 ± 15 |

| Water | 80.1 | 100 | 135 ± 20 |

| DMSO | 46.7 | 100 | 120 ± 18 |

Non-covalent interactions (NCIs) are critical in determining the structure and function of molecular systems, from simple solutions to complex materials. mdpi.commdpi.com this compound can participate in several types of NCIs: the indole N-H group can act as a hydrogen bond donor, the sulfur atom can act as a hydrogen bond acceptor or participate in chalcogen bonds, and the chlorine atom can engage in halogen bonding. rsc.org MD simulations, often combined with quantum chemical calculations, can identify and quantify these interactions, providing insight into how the molecule might bind to a surface, a catalyst, or another molecule. mdpi.combeilstein-journals.org

QSAR/QSPR Methodologies Applied to Chemical Reactivity of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. wikipedia.orgdergipark.org.tr In the context of chemical reactivity, a QSPR model could be developed to predict properties like reaction rates, equilibrium constants, or binding affinities for a series of derivatives based on calculated molecular descriptors. nih.govmdpi.com

The process involves creating a dataset of this compound derivatives with experimentally measured reactivity data. For each derivative, a set of numerical descriptors (e.g., electronic properties like HOMO/LUMO energies, steric parameters, and hydrophobicity) is calculated. A mathematical model is then built to find the best correlation between the descriptors and the observed reactivity. dergipark.org.trmdpi.com Such a model, once validated, can be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of molecules with desired chemical properties.

Interactive Table 4: Hypothetical Molecular Descriptors for a QSPR Model of Reactivity

This table illustrates the types of data used to build a QSPR model for a hypothetical series of this compound derivatives, correlating structural descriptors with a property like a reaction rate constant.

| Derivative (Substituent at N1) | log(k) [Observed] | HOMO Energy (eV) | Molecular Volume (ų) | Dipole Moment (Debye) |

| -H | -4.5 | -5.8 | 160.2 | 2.1 |

| -CH3 | -4.2 | -5.6 | 175.8 | 2.3 |

| -COCH3 | -5.1 | -6.2 | 195.4 | 3.5 |

| -SO2Ph | -5.8 | -6.5 | 280.1 | 5.1 |

A hypothetical QSPR equation derived from such data might look like:

log(k) = 0.85 * (HOMO Energy) + 0.005 * (Molecular Volume) - 0.21 * (Dipole Moment) + 1.2

This equation could then be used to estimate the reactivity (log(k)) for other derivatives before undertaking their synthesis.

Correlating Structural Descriptors with Reaction Outcomes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties, respectively. researchgate.netjournal-jop.org These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, topological, and hydrophobic characteristics. journal-jop.orgresearchgate.net By developing robust models for indole derivatives, it is possible to predict the outcomes of reactions, including regioselectivity and reaction rates, for specific compounds like this compound. researchgate.netacs.org

Detailed research findings show that for indole derivatives, descriptors such as lipophilicity (log P), molar refractivity, and electronic parameters (like Hammett constants) are crucial in predicting their interactions and reactivity. sci-hub.senih.gov For instance, in the Ir(III)-catalyzed C–H amidation of indoles, the regioselectivity can be switched between the C2 and C7 positions by modulating the stereoelectronic parameters of the substrates and catalysts. acs.org This understanding has been used to create quantitative structure-selectivity relationships using computationally derived descriptors, enabling the accurate prediction of reaction outcomes. acs.org

The reactivity of this compound is dictated by the electronic effects of its substituents. The chlorine atom at the 4-position is an electron-withdrawing group primarily through its inductive effect (-I) and a weak deactivating group in electrophilic aromatic substitution. The methylthio group at the 5-position is generally considered an activating group due to the lone pairs on the sulfur atom, which can be donated to the aromatic ring through resonance (+M), though it also has an inductive electron-withdrawing effect (-I). The interplay of these electronic influences determines the electron density at various positions of the indole ring, thereby guiding the regioselectivity of reactions like electrophilic substitution.

Computational models often use Hammett substituent constants (σ) to quantify these electronic effects. science.govwikipedia.org The Hammett equation (log(k/k₀) = σρ) relates reaction rates (k) of substituted derivatives to a reference reaction (k₀) through the substituent constant (σ) and a reaction constant (ρ). wikipedia.org The σ value is specific to a substituent and its position (meta or para), while ρ is characteristic of the reaction type. wikipedia.org The trifluoromethylthio (SCF₃) group, for example, is known for its strong electron-withdrawing properties, with Hammett constants σp = 0.50 and σm = 0.40. beilstein-journals.org While specific Hammett constants for the methylthio group on an indole ring are not as commonly tabulated, its effect can be estimated and used in predictive models.

A variety of molecular descriptors can be calculated using specialized software to build QSAR/QSPR models for indole derivatives. journal-jop.org These descriptors provide a quantitative basis to predict how the unique structure of this compound will influence its behavior in various chemical transformations.

Table 1: Key Structural Descriptors and Their Significance

| Descriptor Type | Example Descriptors | Significance for this compound |

|---|---|---|

| Electronic | Hammett Constants (σ), Dipole Moment, Atomic Charges, HOMO/LUMO Energies | Quantifies the electron-donating/withdrawing effects of the chloro and methylthio groups, influencing reactivity in electrophilic and nucleophilic reactions. science.govwikipedia.org HOMO/LUMO energies are critical for predicting redox potentials and participation in pericyclic reactions. mdpi.com |

| Steric | Sterimol Parameters (L, B1, B5), Molar Refractivity (MR), van der Waals Volume | Describes the size and shape of the substituents, affecting the accessibility of reaction sites to reagents and catalysts. acs.org |

| Hydrophobic | Log P (Partition Coefficient) | Measures the lipophilicity of the molecule, which is a key factor in its solubility and interactions in biological systems or biphasic reaction media. sci-hub.se |

| Topological | Connectivity Indices (e.g., Chi indices, Kappa indices) | Encodes information about the branching and connectivity of atoms within the molecule, which can be correlated with various physical properties. journal-jop.org |

Prediction of pKa values and Redox Potentials

Computational chemistry provides robust methods for the prediction of fundamental physicochemical properties like the acid dissociation constant (pKa) and redox potentials. These values are essential for understanding the reactivity, stability, and potential biological interactions of this compound.

Prediction of pKa values

The pKa value is a measure of the acidity of a compound. mrupp.info For indoles, the most relevant pKa is that of the N-H proton, which typically ranges from 16 to 18 in DMSO. organicchemistrydata.org The acidity is influenced by the substituents on the indole ring. Electron-withdrawing groups generally decrease the pKa (increase acidity) by stabilizing the resulting indolide anion, while electron-donating groups increase the pKa (decrease acidity).

In this compound, the chlorine atom at the 4-position acts as an electron-withdrawing group, which would be expected to lower the pKa of the N-H proton compared to unsubstituted indole. Conversely, the methylthio group at the 5-position can donate electron density through resonance, which would tend to increase the pKa. The net effect on the pKa will depend on the balance of these opposing electronic influences.

Computational prediction of pKa values can be approached in several ways:

Linear Free-Energy Relationships (LFERs): The Hammett equation can be used to estimate pKa values by correlating them with substituent constants. scribd.com This provides a quick and often reliable estimate based on empirical data from related compounds.

Quantum Chemical Calculations: More accurate predictions can be obtained using quantum mechanical methods like Density Functional Theory (DFT). researchgate.net These calculations involve computing the Gibbs free energy change for the deprotonation reaction in a solvent, often modeled using a polarizable continuum model (PCM). mdpi.com

Machine Learning Models: Modern approaches utilize machine learning algorithms trained on large datasets of experimental pKa values to predict the pKa of new compounds based on their structural features. nih.gov

Given the substituent effects, the pKa of this compound is likely to be slightly lower than that of unsubstituted indole (pKa ≈ 17 in DMSO), as the inductive effect of the 4-chloro group is expected to have a significant influence.

Table 2: Estimated pKa and Influencing Factors for this compound

| Compound | Substituent at C4 | Substituent at C5 | Expected pKa (N-H in DMSO) | Rationale |

|---|---|---|---|---|

| Indole | H | H | ~17.0 | Reference compound. organicchemistrydata.org |

| 4-Chloroindole (B13527) | Cl | H | < 17.0 | The electron-withdrawing chloro group stabilizes the conjugate base, increasing acidity. |

| 5-Methylthioindole | H | -SCH₃ | > 17.0 | The electron-donating (by resonance) methylthio group destabilizes the conjugate base, decreasing acidity. |

| This compound | Cl | -SCH₃ | Slightly < 17.0 | The net effect is a balance of the withdrawing 4-Cl and donating 5-SCH₃. The inductive effect of chlorine at position 4 is likely to be dominant. |

Prediction of Redox Potentials

The indole nucleus is susceptible to oxidation, a process that plays a role in many of its biological functions and synthetic transformations. The oxidation potential is a measure of the ease with which a compound loses electrons. This property is highly sensitive to the nature and position of substituents on the indole ring. rsc.org Electron-donating groups lower the oxidation potential (making oxidation easier), while electron-withdrawing groups raise it (making oxidation harder). rsc.org

For this compound:

The 4-chloro group, being electron-withdrawing, will increase the oxidation potential.

The 5-methylthio group is electron-donating via resonance and will decrease the oxidation potential.

Computational studies on indole radical cations indicate that the spin density distribution, which influences subsequent reactions, is affected differently by electron-donating and electron-withdrawing substituents at the 5-position. rsc.org This highlights the importance of computational analysis in predicting not just the potential but also the downstream reactivity of the oxidized species.

Table 3: Predicted Redox Potential Effects for this compound

| Compound | Substituent Effects | Predicted Oxidation Potential (vs. Indole) | Computational Method |

|---|---|---|---|

| Indole | Reference | Baseline | DFT, Semi-empirical (PM3) rsc.org |

| 4-Chloroindole | Electron-withdrawing | Higher | DFT calculations would show a higher ionization potential. |

| 5-Methylthioindole | Electron-donating | Lower | DFT calculations would show a lower ionization potential. |

| This compound | Withdrawing (4-Cl) and Donating (5-SCH₃) | Likely similar to or slightly higher than indole | The opposing effects of the two substituents would be quantified by DFT calculations of the Gibbs free energy of oxidation. rsc.org |

V. Derivatization Strategies and Analogue Synthesis for the 4 Chloro 5 Methylthioindole Scaffold

Systematic Functionalization at the Indole (B1671886) Nitrogen Atom (N-1)

The indole nitrogen is a primary site for functionalization. Its acidic proton can be readily removed by a base, rendering the nitrogen nucleophilic and amenable to reactions with various electrophiles. This allows for the introduction of a diverse array of substituents that can modulate the molecule's properties, including solubility, metabolic stability, and receptor binding interactions.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for modifying the indole scaffold. These reactions typically proceed via deprotonation of the indole N-H with a suitable base, followed by quenching with an alkylating or acylating agent.

N-Alkylation: The alkylation of the indole nitrogen is commonly achieved using a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide. This method is well-documented for various indole systems, including chloro-substituted indoles. For instance, the alkylation of 4-chloroindole (B13527) with methyl iodide in the presence of NaH provides a straightforward route to the N-methylated derivative. This general protocol is applicable to the 4-chloro-5-methylthioindole scaffold to introduce a wide range of alkyl groups (methyl, ethyl, benzyl, etc.), which can influence the compound's lipophilicity and steric profile.

N-Acylation: Similarly, N-acylation introduces an acyl group, which can serve as a protecting group or as a handle for further functionalization. The reaction follows a similar pathway, using an acyl halide or anhydride (B1165640) as the electrophile. The resulting N-acylindoles are generally more stable than their N-H counterparts and the acyl group can be removed under hydrolytic conditions if necessary. Electrochemical methods for N-acylation have also been developed, offering an alternative under mild, oxidant-free conditions. rsc.org

Below is a representative table of conditions for N-functionalization based on established indole chemistry.

| Reaction Type | Reagents | Solvent | Typical Conditions | Product Type |

| N-Alkylation | NaH, Alkyl Halide (e.g., CH₃I) | DMF | 0 °C to rt | N-Alkyl Indole |

| N-Acylation | NaH, Acyl Halide (e.g., AcCl) | THF / DMF | 0 °C to rt | N-Acyl Indole |

| N-Sulfonylation | NaH, Sulfonyl Chloride (e.g., TsCl) | DMF | 0 °C to rt | N-Sulfonyl Indole |

Synthesis of N-Heterocyclic Indoles

Creating a new heterocyclic ring fused or attached to the indole nitrogen (N-1) expands the structural diversity and potential biological activity of the scaffold. This can be achieved by reacting the N-anion of this compound with electrophiles containing a second reactive site, leading to a subsequent intramolecular cyclization. For example, alkylation with a dihaloalkane could be followed by an intramolecular nucleophilic substitution to form a new ring.

Another advanced strategy involves the cross-coupling of N-alkoxyindoles with other nucleophiles. While typically used to form C3–N1′ bisindoles, this concept of activating the nitrogen for coupling reactions highlights modern approaches to complex N-functionalized heterocycles. mdpi.com The development of nanocatalysts has also broadened the scope for synthesizing N-containing heterocycles under mild and efficient conditions. openmedicinalchemistryjournal.com

Introduction of Functional Groups at C-2 and C-3 Positions

The C-2 and C-3 positions of the indole's pyrrole (B145914) ring are electron-rich and are key sites for electrophilic substitution and other functionalization reactions. researchgate.net The regioselectivity of these reactions can be controlled by the choice of reagents, catalysts, and the presence of directing groups on the indole nitrogen.

Directed Lithiation and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. By installing a directing metalating group (DMG) on the indole nitrogen, it is possible to direct a strong base, typically an organolithium reagent, to deprotonate a specific adjacent carbon. arkat-usa.org

C-2 Lithiation: For many N-protected indoles, C-2 lithiation is the kinetically favored process. uwindsor.ca Protecting groups such as pivaloyl, triisopropylsilyl (TIPS), or tert-butoxycarbonyl (Boc) are effective in directing lithiation to the C-2 position. researchgate.net For the this compound scaffold, protection of the nitrogen with a suitable DMG, followed by treatment with a strong base like sec-BuLi or t-BuLi at low temperatures, would generate a 2-lithioindole intermediate. This nucleophilic species can then be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂, silyl (B83357) chlorides) to install a functional group exclusively at the C-2 position. researchgate.netclockss.org

C-3 Lithiation: Achieving selective C-3 lithiation is more challenging and often requires specific conditions or directing groups. One established method involves using a bulky N-acyl group like 2,2-diethylbutanoyl in combination with sec-BuLi and the additive PMDTA (N,N,N',N',N''-Pentamethyldiethylenetriamine), which favors the thermodynamic C-3 lithiation product. researchgate.net An alternative is the halogen-metal exchange of a pre-installed 3-haloindole.

The choice of N-protecting group and lithiation conditions allows for tunable regioselectivity between the C-2 and C-3 positions.

| Position | N-Protecting/Directing Group | Lithiation Reagent/Conditions | Outcome |

| C-2 | -COtBu (Pivaloyl), -Si(iPr)₃ (TIPS) | t-BuLi or sec-BuLi, THF, -78 °C | Kinetically favored C-2 lithiation uwindsor.caresearchgate.net |

| C-3 | -COC(Et)₃ (2,2-Diethylbutanoyl) | sec-BuLi, PMDTA, Hexane, -78 °C | Thermodynamically favored C-3 lithiation researchgate.net |

Cross-Coupling and Radical Reactions at C-2 and C-3

Modern synthetic methods provide powerful tools for C-C and C-heteroatom bond formation at the C-2 and C-3 positions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are highly effective for functionalizing the indole core. nih.govresearchgate.net These reactions typically require a halide or triflate at the C-2 or C-3 position. Therefore, a two-step sequence involving regioselective halogenation (e.g., using NBS or I₂) of the N-protected this compound, followed by cross-coupling, would provide access to a wide range of C-2 or C-3 aryl, vinyl, or alkynyl substituted analogues. Direct C-H activation and arylation at C-2, mediated by palladium and a norbornene cocatalyst, has also been reported for N-H indoles. organic-chemistry.org

Radical Reactions: In contrast to classical electrophilic additions which favor C-3, reactions involving electron-deficient radicals show a strong preference for addition at the C-2 position of the indole ring. escholarship.org This switch in regioselectivity is attributed to the formation of a more stable benzylic radical intermediate upon C-2 addition. escholarship.org Photocatalytic methods using sources of trifluoromethyl (•CF₃) or cyanoalkyl radicals (•CH₂CN) can achieve selective C-2 functionalization under mild conditions. escholarship.org Furthermore, iron-mediated oxidative coupling of C-2 substituted indoles with enolates is an effective method for introducing substituents at the C-3 position. nih.gov

Modifications to the Methylthio Moiety for Diverse Functionalities

The methylthio (-SMe) group at the C-5 position is not merely a passive substituent; it is a versatile functional handle that can be chemically modified to generate a range of analogues. diva-portal.org

Oxidation to Sulfoxides and Sulfones: The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) groups. This transformation significantly alters the electronic properties and hydrogen-bonding capacity of the substituent. Oxidation can be achieved with a variety of reagents, such as meta-chloroperoxybenzoic acid (m-CPBA), Oxone®, or hydrogen peroxide, where the degree of oxidation (to sulfoxide (B87167) or sulfone) can often be controlled by the stoichiometry of the oxidant and the reaction conditions. jchemrev.com These oxidized derivatives are important in medicinal chemistry as the sulfoxide and sulfone groups can act as bioisosteres for other functionalities and improve pharmacokinetic properties.

Desulfurization: The methylthio group can be reductively cleaved to leave a hydrogen atom in its place. This desulfurization is typically accomplished using reducing agents like Raney Nickel. A patent describes the desulfurization of 5-chloro-3-methylthioindole to afford 5-chloroindole, demonstrating the feasibility of this transformation on a related scaffold. google.com This reaction allows the methylthio group to be used as a temporary substituent to influence the regioselectivity of other reactions before its removal.

Thioether Exchange: Palladium-catalyzed methods have been developed for the intermolecular transthioetherification, allowing the methylthio group to be exchanged or used to thiomethylate other aryl halides. nih.gov While typically applied in the reverse direction, these catalytic systems highlight the reactivity of the C-S bond.

| Modification | Reagents/Conditions | Product Functional Group | Significance |

| Oxidation | m-CPBA (1 equiv) | -S(O)Me (Sulfoxide) | Increases polarity, H-bond acceptor jchemrev.com |

| Oxidation | m-CPBA (>2 equiv) or Oxone® | -SO₂Me (Sulfone) | Increases polarity, strong H-bond acceptor jchemrev.com |

| Desulfurization | Raney Nickel, EtOH | -H | Removes the thioether group google.com |

Synthesis of Sulfoxide and Sulfone Analogues

The oxidation of the methylthio group at the C-5 position to the corresponding sulfoxide and sulfone represents a common and significant derivatization pathway. This transformation alters the electronic properties and hydrogen bonding capacity of the substituent, which can have profound effects on molecular interactions.

The synthesis of 4-chloro-5-methylsulfinylindole (the sulfoxide analogue) and 4-chloro-5-methylsulfonylindole (the sulfone analogue) is typically achieved through the controlled oxidation of this compound. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the final oxidation state. organic-chemistry.org For a selective conversion to the sulfoxide, mild oxidizing agents are preferred. Common reagents include hydrogen peroxide (H₂O₂) under carefully controlled conditions or a single equivalent of a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).

For the synthesis of the sulfone, stronger oxidizing conditions or an excess of the oxidizing agent are required. organic-chemistry.org The use of reagents such as potassium permanganate (B83412) (KMnO₄), or an excess of m-CPBA (typically >2 equivalents) can drive the oxidation past the sulfoxide stage to the sulfone. nih.gov Dimethyl sulfoxide (DMSO) itself can serve as an oxidant, often activated by agents like thionyl chloride (SOCl₂) or an acid, to facilitate methylthiolation and subsequent oxidation reactions. researchgate.netresearchgate.net The oxidation of sulfides to sulfones can also be achieved using environmentally benign systems like urea-hydrogen peroxide with phthalic anhydride. organic-chemistry.org

Table 1: Representative Oxidation Reactions for Sulfide (B99878) to Sulfoxide and Sulfone

| Starting Material | Reagent(s) | Product | Typical Conditions |

|---|---|---|---|

| This compound | m-CPBA (1 equiv) | 4-Chloro-5-methylsulfinylindole | CH₂Cl₂, 0 °C to rt |

| This compound | H₂O₂ | 4-Chloro-5-methylsulfinylindole | Acetone or AcOH, rt |

| This compound | m-CPBA (>2 equiv) | 4-Chloro-5-methylsulfonylindole | CH₂Cl₂, rt |

Formation of Sulfonium (B1226848) Salts and Their Reactivity

The sulfur atom of the methylthio group in this compound is nucleophilic and can react with electrophiles to form sulfonium salts. These salts are versatile intermediates in organic synthesis, acting as leaving groups in substitution reactions or participating in ylide formation. nih.gov

The formation of a sulfonium salt from this compound can be achieved by reacting it with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl triflate. The resulting salt, for example, S-(4-chloro-1H-indol-5-yl)-S,S-dimethylsulfonium iodide, is typically a crystalline solid. bris.ac.uk

The reactivity of these sulfonium salts is characterized by the electrophilic nature of the carbon atoms attached to the sulfur and the excellent leaving group ability of the dialkyl sulfide. nih.gov They can undergo nucleophilic substitution where a nucleophile displaces the sulfide. More significantly, in the presence of a base, the sulfonium salt can be deprotonated at a carbon adjacent to the sulfur to form a sulfur ylide. This ylide is a potent nucleophile and can react with electrophiles, most notably carbonyl compounds in the Johnson-Corey-Chaykovsky reaction to form epoxides. nih.gov Aryl sulfonium salts have also been employed as electrophilic partners in transition metal-catalyzed cross-coupling reactions. nih.gov

Strategic Replacement of the Chlorine Atom at C-4

The chlorine atom at the C-4 position of the indole ring is a key handle for introducing further molecular diversity through substitution reactions.

Nucleophilic Aromatic Substitution with Various Nucleophiles

The chlorine atom at C-4 can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAᵣ) mechanism. evitachem.com This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring that stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The indole nucleus itself can help to activate the ring towards this type of substitution.

A wide range of nucleophiles can be employed to displace the C-4 chlorine, leading to a diverse library of analogues. These include:

Oxygen nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can be used to introduce ether linkages.

Nitrogen nucleophiles: Ammonia, primary amines, and secondary amines can react to form the corresponding 4-aminoindole (B1269813) derivatives.

Sulfur nucleophiles: Thiolates can be used to introduce alternative thioether groups.

Carbon nucleophiles: While less common for SₙAr reactions, certain stabilized carbanions may also act as nucleophiles.

The reaction conditions for SₙAr typically involve heating the substrate with the nucleophile in a polar aprotic solvent like DMF or DMSO. In some cases, transition metal catalysis (e.g., using copper or palladium) can facilitate the substitution under milder conditions.

Table 2: Examples of Nucleophilic Aromatic Substitution at C-4

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Methoxide | Sodium Methoxide (NaOMe) | 4-Methoxy-5-methylthioindole |

| Aniline (B41778) | Aniline (PhNH₂) | N-Phenyl-5-methylthioindol-4-amine |

| Ethanethiolate | Sodium Ethanethiolate (NaSEt) | 4-Ethylthio-5-methylthioindole |

Reductive Dehalogenation and Subsequent Functionalization

The selective removal of the chlorine atom at the C-4 position via reductive dehalogenation provides a route to 5-methylthioindole. This product can then serve as a substrate for subsequent functionalization reactions, particularly electrophilic substitutions which are characteristic of the indole ring.

Reductive dehalogenation of chloroarenes can be accomplished using various methods. A particularly mild and efficient method involves the use of polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent in the presence of a palladium catalyst, such as palladium(II) acetate, and a fluoride (B91410) source like potassium fluoride. msu.edu This reaction often proceeds rapidly at room temperature and is tolerant of many other functional groups. msu.edu

Once the 5-methylthioindole is obtained, the now vacant C-4 position, along with other positions on the indole ring (notably C-3), becomes susceptible to electrophilic attack. This allows for the introduction of a wide range of substituents through reactions such as:

Halogenation: Introduction of bromine or iodine.

Nitration: Introduction of a nitro group.

Acylation: Friedel-Crafts acylation to introduce ketone functionalities.

Vilsmeier-Haack formylation: Introduction of an aldehyde group at C-3.

This two-step strategy of dehalogenation followed by electrophilic substitution offers a versatile approach to synthesizing a variety of 4-substituted-5-methylthioindole analogues that may not be accessible through direct substitution of the chlorine.

Synthesis of Complex Polycyclic Systems Incorporating this compound

The this compound scaffold can serve as a building block for the construction of more complex, polycyclic heterocyclic systems. These larger structures are of interest in materials science and medicinal chemistry.

Annulation Reactions to Form Fused Heterocycles

Annulation reactions, which involve the formation of a new ring fused to the existing indole framework, are a powerful strategy for synthesizing polycyclic systems. mdpi.comrsc.org The indole ring, with its electron-rich nature, is well-suited to participate in various cyclization reactions.

One common approach involves building a new ring onto the C-2 and C-3 positions of the indole. For example, a [4+2] cycloaddition (Diels-Alder type) reaction can be envisioned where a dienophile reacts with a diene system derived from the indole. More commonly, tandem reactions are employed. For instance, functionalization at the C-3 position followed by an intramolecular cyclization onto the C-4 position can lead to a new fused six-membered ring.

A notable strategy for creating fused systems is the phosphine-catalyzed [4+2] annulation of 3-nitroindoles with allenoates, which yields dihydrocarbazoles. nih.gov While this specific example uses a 3-nitroindole, the underlying principle of using the indole as a component in an annulation reaction is broadly applicable. Starting with this compound, one could introduce a suitable functional group at the C-3 position (e.g., a nitro group via nitration) to prepare it for such a cyclization. Subsequent reaction with a suitable partner could lead to the formation of a carbazole (B46965) ring system, which is a prominent scaffold in many biologically active compounds. The chlorine and methylthio groups would remain as substituents on the newly formed polycyclic framework, offering further points for diversification. nih.gov

Synthesis of Dimeric and Oligomeric this compound Scaffolds

The synthesis of dimeric and oligomeric structures based on the this compound scaffold is a key strategy for exploring new chemical space and investigating the effects of multivalency. These larger molecules can exhibit unique properties due to the spatial arrangement of the indole units.

Dimeric Scaffolds: Synthesis of Bis(4-chloro-5-methylthioindolyl)methanes

A prevalent method for creating dimeric indole scaffolds is the synthesis of bis(indolyl)methanes (BIMs) through the electrophilic substitution reaction of indoles with aldehydes or ketones. chem-soc.sinih.govresearchgate.net This reaction is typically catalyzed by a variety of acids. Given the reactivity of the indole nucleus, this compound is expected to readily participate in such transformations, primarily at the C3 position, to yield the corresponding bis(4-chloro-5-methylthioindolyl)methane derivatives.

The general reaction involves the condensation of two equivalents of this compound with one equivalent of a carbonyl compound. Numerous catalytic systems have been developed for this transformation, offering mild conditions and high yields. chem-soc.si